molecular formula C9H19NO5Si B15088945 Vinyl (3-(trimethoxysilyl)propyl)carbamate CAS No. 194037-97-3

Vinyl (3-(trimethoxysilyl)propyl)carbamate

Cat. No.: B15088945
CAS No.: 194037-97-3
M. Wt: 249.34 g/mol
InChI Key: ABJBSCWBVKPQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Vinyl (3-(trimethoxysilyl)propyl)carbamate can be synthesized through the reaction of 3-aminopropyltrimethoxysilane with vinyl chloroformate . The reaction typically occurs in the presence of a base such as triethylamine, which acts as a catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent unwanted side reactions.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

Vinyl (3-(trimethoxysilyl)propyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Vinyl (3-(trimethoxysilyl)propyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of vinyl (3-(trimethoxysilyl)propyl)carbamate involves its ability to form strong covalent bonds with various substrates. The trimethoxysilyl group can hydrolyze to form silanol groups, which can then condense to form siloxane bonds with other silanol-containing compounds. This property makes it valuable in applications where strong adhesion is required .

Comparison with Similar Compounds

Vinyl (3-(trimethoxysilyl)propyl)carbamate can be compared with other similar compounds such as:

    3-(Trimethoxysilyl)propyl methacrylate: Similar in structure but contains a methacrylate group instead of a vinyl group.

    Vinyltrimethoxysilane: Contains a vinyl group but lacks the carbamate functionality.

    3-(Trimethoxysilyl)propyl acrylate: Contains an acrylate group instead of a vinyl group.

These compounds share similar properties but differ in their reactivity and applications. This compound is unique due to its combination of vinyl and carbamate functionalities, which provide distinct reactivity and bonding characteristics .

Properties

CAS No.

194037-97-3

Molecular Formula

C9H19NO5Si

Molecular Weight

249.34 g/mol

IUPAC Name

ethenyl N-(3-trimethoxysilylpropyl)carbamate

InChI

InChI=1S/C9H19NO5Si/c1-5-15-9(11)10-7-6-8-16(12-2,13-3)14-4/h5H,1,6-8H2,2-4H3,(H,10,11)

InChI Key

ABJBSCWBVKPQQP-UHFFFAOYSA-N

Canonical SMILES

CO[Si](CCCNC(=O)OC=C)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.